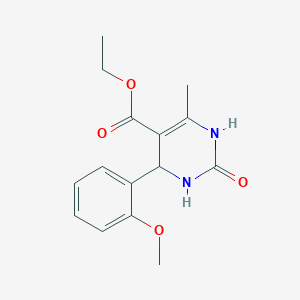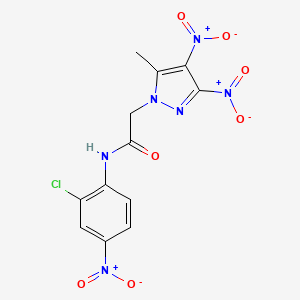
Ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯是一种属于嘧啶家族的杂环化合物。嘧啶是芳香族杂环化合物,在六元环的 1 位和 3 位含有氮原子。这种特殊的化合物以其独特的结构为特征,包括乙酯基团、甲氧基苯基基团和四氢嘧啶环。
准备方法
合成路线和反应条件
4-(2-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯的合成通常涉及多步有机反应。一种常见的方法包括乙酰乙酸乙酯与尿素在酸催化剂存在下缩合生成四氢嘧啶环。甲氧基苯基基团通过亲电芳香取代反应引入,其中甲氧基加到苯环上。最终产物通过酯化反应获得,其中羧基转化为乙酯。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行。使用连续流反应器和优化的反应条件可以提高产物的收率和纯度。仔细选择催化剂和溶剂以确保反应效率和最少的副产物。采用重结晶和色谱等纯化技术来分离所需的化合物。
化学反应分析
反应类型
4-(2-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯会发生多种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的酮或醛。
还原: 还原反应可以将羰基转化为醇。
取代: 亲电和亲核取代反应可以在芳环或四氢嘧啶环上引入不同的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
取代: 在特定条件下使用卤素 (Cl2, Br2) 和亲核试剂 (NH3, OH-) 等试剂来实现所需的取代。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生酮或醛,而还原可以产生醇。取代反应可以引入各种官能团,从而导致广泛的衍生物。
科学研究应用
4-(2-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯在科学研究中有几种应用:
化学: 它被用作合成更复杂有机分子的构建单元。
生物学: 该化合物的结构使其能够与生物分子相互作用,使其在研究酶机制和蛋白质-配体相互作用方面很有用。
医学: 由于它能够调节生物通路,因此它具有潜在的治疗应用。正在进行的研究探索它在治疗各种疾病中的应用。
工业: 该化合物用于开发新材料以及作为合成药物和农药的前体。
作用机制
4-(2-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯的作用机制涉及它与特定分子靶点的相互作用。该化合物可以结合酶和受体,改变它们的活性并调节生物通路。甲氧基苯基基团增强了其对蛋白质中芳香族氨基酸的结合亲和力,而四氢嘧啶环提供了结构稳定性。这些相互作用会导致细胞过程的变化,例如信号转导和基因表达。
相似化合物的比较
4-(2-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯可以与其他嘧啶衍生物进行比较:
4-(2-羟基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯: 类似的结构,但具有羟基而不是甲氧基,导致不同的化学性质和生物活性。
4-(2-氯苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯:
4-(2-硝基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯: 硝基引入吸电子效应,影响其化学行为和相互作用。
这些比较突出了 4-(2-甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯的独特性及其在科学研究和工业中的各种应用潜力。
属性
分子式 |
C15H18N2O4 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC 名称 |
ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-4-21-14(18)12-9(2)16-15(19)17-13(12)10-7-5-6-8-11(10)20-3/h5-8,13H,4H2,1-3H3,(H2,16,17,19) |
InChI 键 |
IIGVDDUITROBNK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B11700349.png)
![N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11700353.png)
![4-bromo-N'-{[4-(4-propylcyclohexyl)phenyl]carbonyl}benzohydrazide](/img/structure/B11700359.png)
![Butyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11700362.png)
![(2Z)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide](/img/structure/B11700374.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700380.png)
![3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11700382.png)
![Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11700387.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11700406.png)

![methyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11700410.png)
![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700414.png)
![Methyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11700421.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700429.png)
